molecular formula C12H13N3 B1457087 5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine CAS No. 1310817-01-6

5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine

Cat. No.: B1457087
CAS No.: 1310817-01-6
M. Wt: 199.25 g/mol
InChI Key: UMFYXYABQLRNNV-UHFFFAOYSA-N
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Description

“5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine” is a complex organic compound. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of “5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine” and similar compounds often involves complex organic reactions. For instance, a modified version of the three-component Biginelli reaction has been studied under thermal and microwave activation . Depending on the substituent in the initial aldehyde, angularly fused 5,6-dihydro-4H-benzo[4,5]imidazo[1,2-a]pyranopyrimidin-4-ones or 2-amino-1H-benzimidazol-3-ium arylbis(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methanides have been obtained .


Molecular Structure Analysis

The molecular structure of “5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine” is complex due to the presence of multiple rings and functional groups. The imidazole ring is a key component of the molecule, which contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine” are likely to be complex and varied. For example, the reaction of 1 with aromatic aldehydes 2 and heterocyclic amine 3 could give rise to both classical Biginelli condensation products, substituted benzimidazopyranopyrimidinones, and other systems .

Scientific Research Applications

Synthesis and Transformation

  • Synthesis of Analogues : Novel 5,6-dihydro-4H-imidazo[1,5-a][4,1]benzoxazepin-6-ones were prepared, showcasing the versatility in synthesizing analogues of the compound for various applications (Ashwood et al., 1989).
  • Reactivity and Formation : Studied the reactivity of related compounds in reactions with nucleophiles, demonstrating the possibility of forming various heterocyclic compounds (Sadchikova & Mokrushin, 2014).

Structural and Chemical Properties

  • X-ray Diffraction and DFT Studies : Examined the molecular structure of benzimidazole-tethered oxazepine heterocyclic hybrids, emphasizing the importance of structural analysis in the study of such compounds (Almansour et al., 2016).
  • Synthesis of Tetrahydro-1,4-diazepinones : Showcased a general approach to synthesize tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one, demonstrating the compound's potential in synthesizing diverse heterocyclic structures (Dzedulionytė et al., 2022).

Potential Therapeutic Applications

  • Evaluation of Serotonin Receptors : Investigated compounds for their potential as dual 5-HT7/5-HT2A serotonin receptors ligands, indicating potential therapeutic applications (Deau et al., 2015).

Environmental and Green Chemistry

  • Environmentally Friendly Synthesis : Developed an efficient synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives, highlighting the environmental aspect of chemical synthesis (Sadek et al., 2018).

Future Directions

The future directions for “5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds could be of interest in the development of new drugs.

Properties

IUPAC Name

5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-10-6-5-9-3-1-2-4-11(9)15-8-7-14-12(10)15/h1-4,7-8,10H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFYXYABQLRNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N3C=CN=C3C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Charge a reactor with 35.9 kg of 5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine dihydrochloride and 453 ml of water. Add 29.7 L of NH4OH 25% slowly within 30 minutes maintaining the temperature below 25° C. After the addition, the pH is 9 and is a clear brown solution. Crystallization is induced by adding 31.5 grams of seeds at 22° C. Stir the suspension for 8 hrs and cool to 5° C. Filter and wash the filter cake with 54 L of cold water and dry the resulting filter cake in the filter using N2/vacuum for 31 hrs which yields 5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine. Dissolve 29 kg of the crude filter cake in 145 L of ethanol portionwise. Remove 73 L of solvent by vacuum distillation. Add 108 L of ethanol and remove and distillation 133 L of solvent until the final concentration is 2 L/kg. Perform an in-process Karl Fischer analysis to determine the final water content at ≦0.1% w/w.
Name
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine dihydrochloride
Quantity
35.9 kg
Type
reactant
Reaction Step One
Name
Quantity
453 mL
Type
solvent
Reaction Step One
Name
Quantity
29.7 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine
Reactant of Route 2
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine
Reactant of Route 3
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine
Reactant of Route 4
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine
Reactant of Route 5
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine
Reactant of Route 6
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine

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